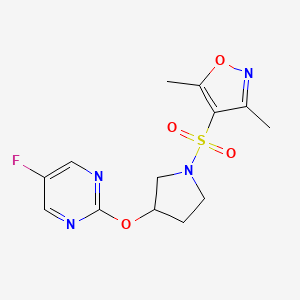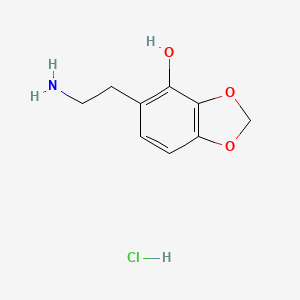![molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4](/img/no-structure.png)
methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a sulfobutanoate moiety
Applications De Recherche Scientifique
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfobutanoate moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amines, and various substituted derivatives depending on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during biochemical reactions, while the sulfobutanoate moiety can participate in various interactions, including hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-butanoate: Lacks the sulfo group, leading to different reactivity and applications.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfopropanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves the protection of the amine group, followed by the addition of a sulfonic acid group and the removal of the protecting group. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "sodium sulfite", "sodium hydroxide", "methyl alcohol" ], "Reaction": [ "Protection of the amine group of L-alanine with benzyl chloroformate in the presence of sodium hydroxide", "Addition of sodium sulfite to the protected amino acid to introduce the sulfonic acid group", "Removal of the benzyl protecting group with hydrogen chloride", "Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid" ] } | |
Numéro CAS |
255737-47-4 |
Formule moléculaire |
C13H16ClNO6S |
Poids moléculaire |
349.78 |
Nom IUPAC |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
Clé InChI |
YSKBVJKRWRMIFH-NSHDSACASA-N |
SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-6-fluorobenzamide](/img/structure/B2699848.png)
![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2699849.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2699854.png)
![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)
![[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate](/img/structure/B2699867.png)


![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)
